molecular formula C18H18ClFN2O4S B2656830 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922102-94-1

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2656830
CAS No.: 922102-94-1
M. Wt: 412.86
InChI Key: PEDZNGFUUVWIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN2O4S and its molecular weight is 412.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One study reported the synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives, highlighting their potential in cancer treatment. A specific compound demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting the relevance of benzenesulfonamide derivatives in cancer research (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibitors

Another study synthesized new benzenesulfonamide derivatives and tested them for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited interesting cytotoxic activities, underlining the importance of these compounds in developing new anticancer therapies (Gul et al., 2016).

Asymmetric Synthesis

Research on organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines highlighted the enantioselective construction of tetrasubstituted C-F stereocenters. This work illustrates the compound's potential application in the development of pharmacophores important in medicinal chemistry (Li, Lin, & Du, 2019).

Photodynamic Therapy

The study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base discussed the compounds' spectroscopic, photophysical, and photochemical properties. Such properties are crucial for photodynamic therapy applications, indicating the compound's potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Impact

A study on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples assessed human exposure and health risks. This research underlines the environmental relevance of such compounds and the importance of monitoring their levels (Maceira, Marcé, & Borrull, 2018).

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-18(2)10-26-16-7-4-11(8-15(16)22(3)17(18)23)21-27(24,25)12-5-6-14(20)13(19)9-12/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZNGFUUVWIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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